2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate
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Overview
Description
2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . This compound is known for its unique structure, which combines a quinoline ring with a carbamate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate typically involves the reaction of 2-methyl-8-hydroxyquinoline with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and carbamate derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate
- 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate
- 2-Methyl-8-quinolyl N-(2,6-dichlorophenyl)carbamate
- 2-Methyl-8-quinolyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chloro group on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from its analogs .
Properties
CAS No. |
14577-77-6 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-9-10-12-5-4-8-15(16(12)19-11)22-17(21)20-14-7-3-2-6-13(14)18/h2-10H,1H3,(H,20,21) |
InChI Key |
YLUWUOHCXCHPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
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